4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine”, related compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Synthesis and Antimicrobial Activity : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, synthesized using 4-(piperidin-1-sulfonyl)phenyl hydrazone, have shown antimicrobial activity, with some compounds being notably active (Ammar et al., 2004).
Crystal Structure Analysis : Studies on N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide revealed specific molecular conformations and hydrogen bonding patterns, contributing to our understanding of the structural properties of similar compounds (Kumar et al., 2012).
Hydrogen-Bonded Supramolecular Structures : Research into hydrogen-bonded motifs in aminopyrimidine sulfonate/carboxylate interactions, involving pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives, provides insights into the role of sulfonic acid groups in mimicking carboxylate anions, contributing to the understanding of base pairing in such compounds (Balasubramani et al., 2007).
Antibacterial Activity of Piperidine Derivatives : Synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives revealed significant potent antimicrobial activities against pathogens, showcasing the potential for similar structures in developing new antibacterial agents (Vinaya et al., 2009).
Synthesis and Application in Organic Chemistry : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine, demonstrates the practical application of such compounds in organic synthesis (Li, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been reported to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is a common molecular pathology in many human cancers .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been reported to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-14-5-3-13(4-6-14)11-24(21,22)20-9-1-2-15(10-20)23-16-7-8-18-12-19-16/h3-8,12,15H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQFFCPBCJDFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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